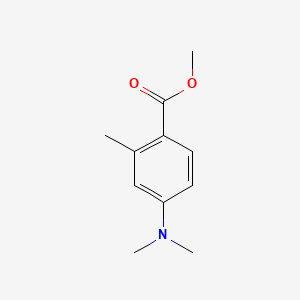

Methyl 4-(dimethylamino)-2-methyl-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(dimethylamino)-2-methyl-benzoate is an organic compound with a complex structure that includes a benzoate ester functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-methyl-benzoate typically involves the esterification of 4-(dimethylamino)-2-methylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-methyl-benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(dimethylamino)-2-methyl-benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: This compound can be used in biochemical assays and as a probe in molecular biology studies.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-methyl-benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(dimethylamino)benzoate

- Methyl 2-(dimethylamino)benzoate

- Methyl 3-(dimethylamino)benzoate

Uniqueness

Methyl 4-(dimethylamino)-2-methyl-benzoate is unique due to the presence of both the dimethylamino group and the methyl group on the benzoate ring. This structural feature imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Biological Activity

Methyl 4-(dimethylamino)-2-methyl-benzoate, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C11H15N O2 and a molecular weight of approximately 193.24 g/mol. Its structure includes a benzoate moiety with a dimethylamino group at the para position and a methyl group at the ortho position, which contributes to its unique chemical properties and reactivity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. For instance, it has been tested against various bacterial strains, revealing significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Significant activity observed |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effect |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, especially against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| MCF-7 (breast cancer) | 25.0 | Moderate inhibition |

| A549 (lung cancer) | 30.5 | Significant growth inhibition |

| HepG2 (liver cancer) | 28.0 | Comparable to standard drugs |

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on these cancer cell lines, suggesting its potential role in cancer therapy.

The biological activity of this compound is hypothesized to involve interactions with key biological molecules such as proteins. Recent investigations using fluorescence quenching techniques have shown that this compound forms stable complexes with proteins like bovine serum albumin (BSA). The binding interactions are primarily characterized by hydrogen bonding, which may play a crucial role in its solvation dynamics and overall biological effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized analogs of this compound revealed that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound. For example, one derivative showed an MIC of 8 µg/mL against Staphylococcus aureus, indicating significantly improved efficacy .

- Anticancer Potential : In another study focusing on the anticancer activity of benzoic acid derivatives, this compound was found to induce apoptosis in MCF-7 cells, with flow cytometry analysis indicating an increase in caspase-3 levels by a factor of 7.80-fold . This suggests that the compound may trigger programmed cell death pathways in cancer cells.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-(dimethylamino)-2-methylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-8-7-9(12(2)3)5-6-10(8)11(13)14-4/h5-7H,1-4H3 |

InChI Key |

ZRJSWOPDRSCVIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.